molecular formula C11H10BrN3O2 B1269205 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid CAS No. 446829-14-7

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Cat. No. B1269205
M. Wt: 296.12 g/mol
InChI Key: JUEPIWSJQXPKLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid often involves complex reactions including condensation, bromination, and functionalization steps to introduce the desired functionalities and structural framework. For instance, the synthesis of related quinazolinone derivatives can be achieved through reactions involving amino acids and nitrobenzaldehyde, followed by cyclization processes (Srivastava et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid and its derivatives is characterized by the presence of a quinazolinone core, which is crucial for the compound's biological activity. Advanced techniques such as IR, 1H NMR, and mass spectrometry are employed to confirm the structures of synthesized compounds, ensuring the correct formation of the target molecule (Cao Sheng-li, 2004).

Chemical Reactions and Properties

Chemical reactions involving 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives typically include halogenation, alkylation, and cyclization steps. These reactions are crucial for modifying the molecule to enhance its biological activities or to introduce specific functional groups necessary for further chemical transformations. The reactivity of the bromo and amino groups plays a significant role in these chemical processes (Jun He et al., 2016).

Physical Properties Analysis

The physical properties of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives, such as solubility, melting point, and crystallinity, are essential for determining their suitability in various applications. These properties are influenced by the compound's molecular structure and can be studied through techniques like differential scanning calorimetry (DSC) and X-ray crystallography, although specific studies on this compound's physical properties are not detailed in the provided references.

Chemical Properties Analysis

The chemical properties of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their application in chemical syntheses and potential therapeutic uses. Understanding these properties requires comprehensive analytical studies, including reaction kinetics and mechanism elucidation. The presence of the bromo and amino groups significantly impacts the compound's chemical behavior, offering various sites for chemical modifications and interactions (Mudassar A. Sayyed et al., 2006).

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives is in the synthesis of compounds with antimicrobial properties. For instance, Patel et al. (2006) investigated the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-ones, which are precursors for derivatives including 3-amino-2-methyl-6-bromoquinazoline-4(3H)-ones. These derivatives demonstrate potential in antimicrobial activity (Patel, Mistry, & Desai, 2006).

Anti-Inflammatory and Analgesic Applications

Compounds synthesized from 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid also exhibit anti-inflammatory and analgesic properties. A study by Kumar et al. (2007) focused on the synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones, which showed significant anti-inflammatory and analgesic activities (Kumar, Rajput, & Bhati, 2007).

Use as Fluorescent Brightening Agents

Another interesting application is in the field of dyes and pigments. Rangnekar and Shenoy (1987) synthesized 2-aryl-6-bromoquinolines, which were studied for their potential use as fluorescent brightening agents. This highlights the versatility of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives in different industrial applications (Rangnekar & Shenoy, 1987).

Quality Control of Pharmaceutical Ingredients

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives are also significant in the pharmaceutical industry for quality control of active pharmaceutical ingredients. Zubkov et al. (2016) demonstrated the importance of analytical methods for quality control of these derivatives, particularly in the context of antimicrobial drug development (Zubkov et al., 2016).

Applications in Analgesic, Anti-Inflammatory, and Antihelmintic Activities

The synthesis of Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones has been studied for their biological activities. Sahu et al. (2008) found that some of these compounds exhibited significant analgesic, anti-inflammatory, and antihelmintic activities, further expanding the pharmaceutical potential of these derivatives (Sahu et al., 2008).

properties

IUPAC Name

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEPIWSJQXPKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351176
Record name 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

CAS RN

446829-14-7
Record name 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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